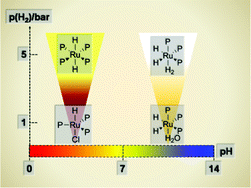Classical and non-classical phosphine-Ru(ii)-hydrides in aqueous solutions: many, various, and useful†‡
Dalton Transactions Pub Date: 2012-09-18 DOI: 10.1039/C2DT31793A
Abstract
Hydrogenation of the water-soluble [{RuCl2(mtppms)2}2] (mtppms = monosulfonated triphenylphosphine) was studied in aqueous solutions in the presence of excess mtppms both with H2 and with aqueous HCOONa. Depending on the reductant, the pH and H2 pressure altogether nine hydride species were identified. In acidic solutions at 1 bar H2 pressure the known [RuHCl(mtppms)3] (1) and [{RuHCl(mtppms)2}2] (3) were formed, however, elevated pressure led to the formation of trans-[RuH2(mtppms)4] (11). In basic solutions at atmospheric pressure cis-fac-[RuH2(H2O)(mtppms)3] (12) was observed which was readily replaced by [RuH2(η2-H2)(mtppms)3] (13) at higher H2 pressures. 13 is the first water-soluble and stable η2-H2 Ru(II)-complex stabilized only by monodentate phosphine ligands. [RuHBr(mtppms)3] (9) and [RuHI(mtppms)3] (10) were obtained analogously to 1. In concentrated aqueous HCOONa solutions (often used in H-transfer hydrogenations) the major species was trans-[RuH2(HCOO)(mtppms)]− (14) while in dilute solutions trans-[RuH2(H2O)(mtppms)3] (15) could be observed. Formation of these various hydride species offers an explanation for the earlier observed pH and pressure dependence of the rates and selectivities in hydrogenation of unsaturated aldehydes catalyzed by [{RuCl2(mtppms)2}2] + mtppms.

Recommended Literature
- [1] Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†
- [2] Structured growth from sheaf-like nuclei to highly asymmetric morphology in poly(nonamethylene terephthalate)†
- [3] Structural, transport and optical properties of (La0.6Pr0.4)0.65Ca0.35MnO3 nanocrystals: a wide band-gap magnetic semiconductor
- [4] Water uptake and hygroscopicity of perchlorates and implications for the existence of liquid water in some hyperarid environments
- [5] Structural transition and magnetic properties of Mn doped Bi0.88Sm0.12FeO3 ceramics†
- [6] Spin-component scaled coupled-clusters singles and doubles optimized towards calculation of noncovalent interactions
- [7] Structural transition in liquid dimethylsulfoxide induced by a high electrical field
- [8] Transition metal-catalyzed site- and regio-divergent C–H bond functionalization
- [9] Standalone ethanol micro-reformer integrated on silicon technology for onboard production of hydrogen-rich gas†
- [10] Transcriptomic analysis of the fat body of resistant and susceptible silkworm strains, Bombyx mori (Lepidoptera), after oral treatment with fenpropathrin

Journal Name:Dalton Transactions
research_products
-
4-(2-Phenylpropan-2-yl)aniline
CAS no.: 6962-10-3









